3-Aminoquinoxalin-2(1H)-one

Descripción general

Descripción

3-Aminoquinoxalin-2(1H)-one is a chemical compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The interest in this compound is reflected in the development of novel synthetic methods aimed at improving the efficiency and functional group tolerance of its production.

Synthesis Analysis

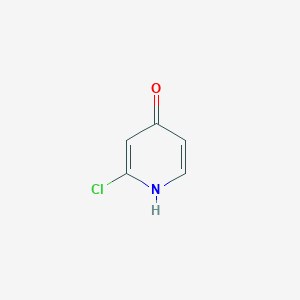

Several methods have been developed for the synthesis of 3-aminoquinoxalin-2(1H)-ones. A copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with primary or secondary amines has been reported, yielding a wide variety of 3-aminoquinoxalin-2(1H)-ones with up to 98% yield and good functional group tolerance . Another approach involves visible-light-promoted rhodamine B-catalyzed amidation reaction of quinoxalin-2(1H)-ones and amides, using ambient air as an oxidant to efficiently synthesize N-acylated 3-aminoquinoxalin-2(1H)-ones under metal-free conditions . Additionally, a copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed, providing a practical approach to the synthesis of pharmaceutical active 3-aminoquinoxalinones .

Molecular Structure Analysis

The molecular structure of 3-aminoquinoxalin-2(1H)-one derivatives can be complex, as demonstrated by the synthesis of a compound that crystallizes in the amide tautomeric form and assembles into a triple helix by intermolecular hydrogen bonds in the crystal lattice . This highlights the potential for diverse molecular interactions and structural motifs within this class of compounds.

Chemical Reactions Analysis

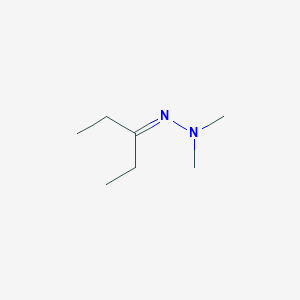

3-Aminoquinoxalin-2(1H)-ones can participate in various chemical reactions. For instance, they can be used as organocatalysts for the activation of aldehydes for the synthesis of tertiary amines . They are also precursors in the synthesis of highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions . Furthermore, they can be involved in the synthesis of emission solvatochromic 3-aminovinylquinoxalines, which exhibit high fluorescence and solvatochromicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoquinoxalin-2(1H)-ones are influenced by their molecular structure. The hydrogen-bonded triple helical structure of certain derivatives suggests a propensity for intermolecular interactions, which can affect their solubility, melting points, and crystalline properties . The photophysical properties of 3-aminovinylquinoxalines, a class of compounds derived from 3-aminoquinoxalin-2(1H)-ones, have been studied, revealing their high fluorescence and the impact of solvent polarity on their emission properties .

Aplicaciones Científicas De Investigación

1. Regioselective C-3-alkylation of quinoxalin-2(1H)-ones

- Summary of Application : This research demonstrates an efficient, transition metal-free visible-light-driven continuous-flow C-3-alkylation of quinoxalin-2(1H)-ones .

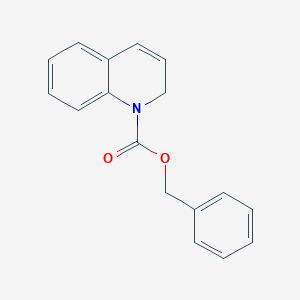

- Methods of Application : The process employs Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature . The protocol utilizes abundant and inexpensive alkyl amine (both primary and secondary alkyl) and a few amino acid feedstocks were converted into their corresponding redox-active pyridinium salts and subsequently into alkyl radicals .

- Results or Outcomes : A wide variety of C-3-alkylated quinoxalin-2(1H)-ones were synthesized in moderate to high yields . This environmentally benign protocol is carried out in a PFA (Perfluoroalkoxy alkane) capillary based micro reactor under blue LED irradiation, enabling excellent yields (72% to 91%) and shorter reaction times (0.81 min) as compared to a batch system (16 h) .

2. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones

- Summary of Application : This research presents a modern sustainable protocol for transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones .

3. Copper-catalysed oxidative amination of quinoxalin-2(1H)-ones

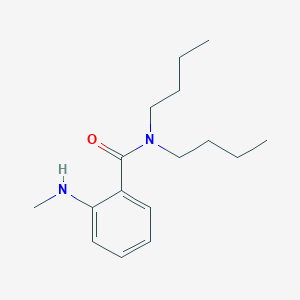

- Summary of Application : This research presents a novel, efficient and practical method for copper-catalysed oxidative C-3 amination of quinoxalin-2(1H)-ones with primary or secondary amines as the nitrogen sources .

- Methods of Application : The process employs copper as a catalyst for the oxidative amination .

- Results or Outcomes : A wide variety of 3-aminoquinoxalin-2(1H)-ones were prepared in up to 98% yield with good functional group tolerance for 24 examples . This synthetic strategy features atom economy, concise steps, easy operation, and mild reaction conditions .

4. Visible-Light-Induced Direct C−H Amination of Quinoxalin-2(1H)-ones

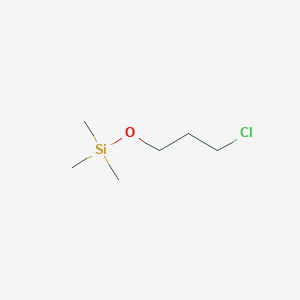

- Summary of Application : This research presents a visible-light-induced direct C(sp2)−H amination of quinoxalin-2(1H)-ones toward the synthesis of substituted 3-aminoquinoxalin-2(1H)-ones with TMSN3 .

- Methods of Application : The process employs visible light for the direct C(sp2)−H amination .

- Results or Outcomes : This transformation achieved C(sp2)−H/N−H coupling in the absence of external ligand and oxidant . This methodology features mild reaction conditions, broad substrate scope and operational simplicity .

5. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones

- Summary of Application : This research presents a modern sustainable protocol for transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .

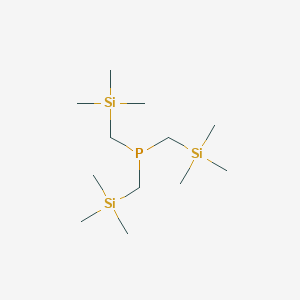

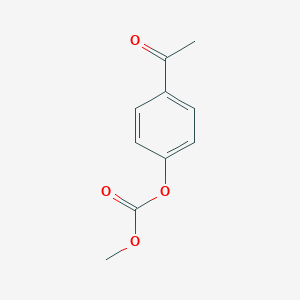

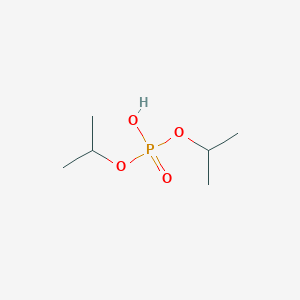

- Methods of Application : The protocol involves various sustainable methods for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .

- Results or Outcomes : A gradual shift from metal-catalyzed to metal-free methodologies has been observed in last few years, as the latter provide an environmentally benign synthetic route in organic chemistry .

6. Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage

- Summary of Application : This research presents an efficient, transition metal-free visible-light-driven continuous-flow C-3-alkylation of quinoxalin-2(1H)-ones .

- Methods of Application : The process employs Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .

- Results or Outcomes : A wide variety of C-3-alkylated quinoxalin-2(1H)-ones were synthesized in moderate to high yields . This environmentally benign protocol is carried out in a PFA (Perfluoroalkoxy alkane) capillary based micro reactor under blue LED irradiation, enabling excellent yields and shorter reaction times as compared to a batch system .

Direcciones Futuras

Future developments of reactions involving 3-Aminoquinoxalin-2(1H)-one are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

Propiedades

IUPAC Name |

3-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBADXPVZMYLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406176 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinoxalin-2(1H)-one | |

CAS RN |

35015-91-9 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

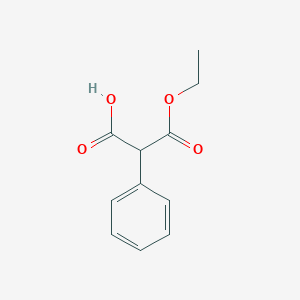

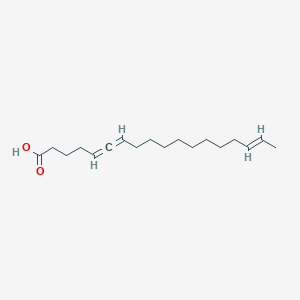

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)